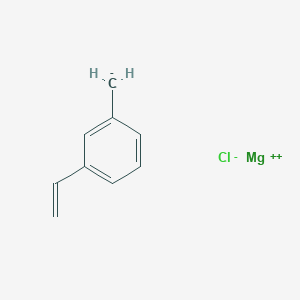
Magnesium chloride (3-ethenylphenyl)methanide (1/1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium chloride (3-ethenylphenyl)methanide (1/1/1) is a chemical compound with the molecular formula C_9H_9ClMg. It is a coordination complex where magnesium is bonded to a chloride ion and a 3-ethenylphenylmethanide ligand. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium chloride (3-ethenylphenyl)methanide typically involves the reaction of magnesium chloride with 3-ethenylphenylmethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
MgCl2+C9H9Mg→MgCl2(C9H9)
Industrial Production Methods
Industrial production of magnesium chloride (3-ethenylphenyl)methanide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Magnesium chloride (3-ethenylphenyl)methanide undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced magnesium complexes.
Substitution: Undergoes substitution reactions where the chloride ion or the 3-ethenylphenylmethanide ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Substitution Reagents: Such as halogens or other organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide complexes, while substitution reactions can produce a variety of organomagnesium compounds.
科学的研究の応用
Magnesium chloride (3-ethenylphenyl)methanide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.
作用機序
The mechanism by which magnesium chloride (3-ethenylphenyl)methanide exerts its effects involves coordination chemistry. The magnesium ion acts as a central metal, coordinating with the chloride ion and the 3-ethenylphenylmethanide ligand. This coordination influences the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Magnesium chloride (3-methoxyphenyl)methanide (1/1/1): Similar structure but with a methoxy group instead of an ethenyl group.
Magnesium chloride (3-chlorophenyl)methanide (1/1/1): Contains a chlorophenyl group instead of an ethenyl group.
Uniqueness
Magnesium chloride (3-ethenylphenyl)methanide is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific applications where the ethenyl group plays a crucial role in the compound’s behavior.
特性
CAS番号 |
104670-17-9 |
|---|---|
分子式 |
C9H9ClMg |
分子量 |
176.92 g/mol |
InChI |
InChI=1S/C9H9.ClH.Mg/c1-3-9-6-4-5-8(2)7-9;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1 |
InChIキー |
MXDREMDXYKZSHU-UHFFFAOYSA-M |
正規SMILES |
[CH2-]C1=CC(=CC=C1)C=C.[Mg+2].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-([1,1'-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine](/img/structure/B14338784.png)

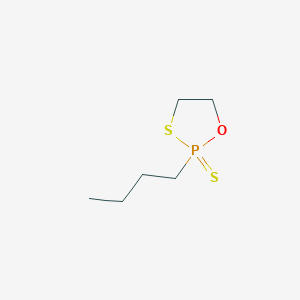
![2-Methoxy-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14338805.png)
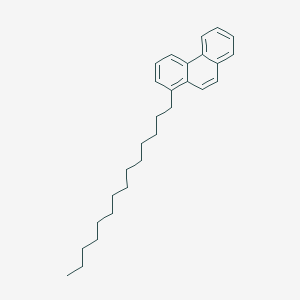

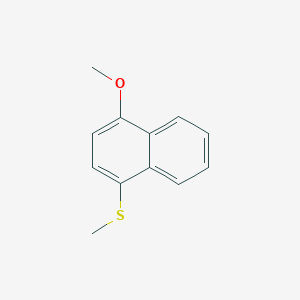

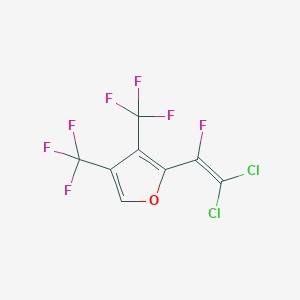
![1,1'-[(2E)-2-[(2,6-Dichlorophenyl)imino]-4-(hydroxymethyl)imidazolidine-1,3-diyl]di(ethan-1-one)](/img/structure/B14338838.png)
![1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one](/img/structure/B14338843.png)
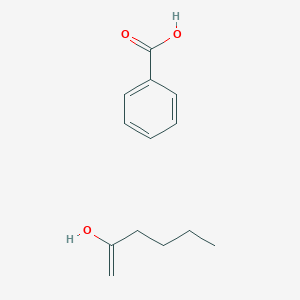
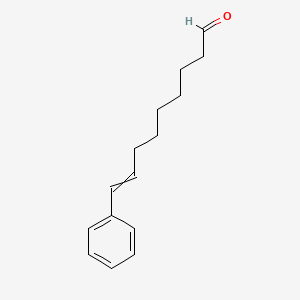
![4-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338874.png)
